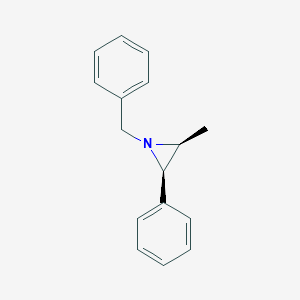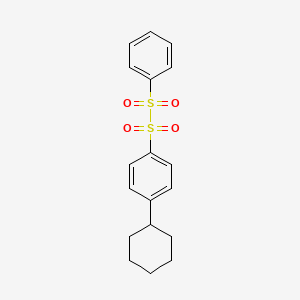
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a disulfane group with four oxygen atoms. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfane group to thiols or sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets and pathways. The disulfane group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins can modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylacetophenone: A structurally similar compound with a cyclohexyl group attached to a phenyl ring, but lacking the disulfane and tetraoxo groups.
1-(4-Cyclohexylphenyl)ethanone: Another related compound with a simpler structure, used in various organic synthesis applications.
Uniqueness
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane is unique due to the presence of the disulfane group with four oxygen atoms, which imparts distinct redox properties and reactivity. This makes it valuable for applications requiring specific redox behavior and interactions with biological molecules.
Properties
CAS No. |
426832-92-0 |
|---|---|
Molecular Formula |
C18H20O4S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(benzenesulfonylsulfonyl)-4-cyclohexylbenzene |
InChI |
InChI=1S/C18H20O4S2/c19-23(20,17-9-5-2-6-10-17)24(21,22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |
InChI Key |
VIKZIVDNFSAYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


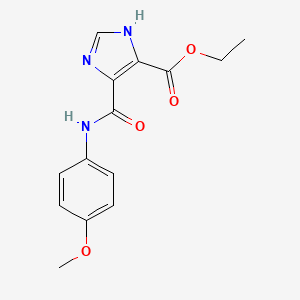
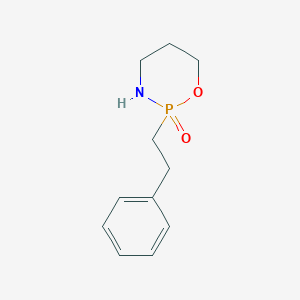
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
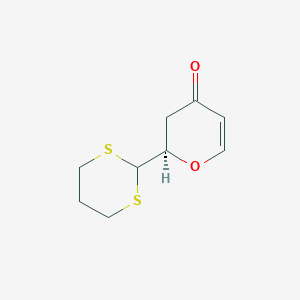
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
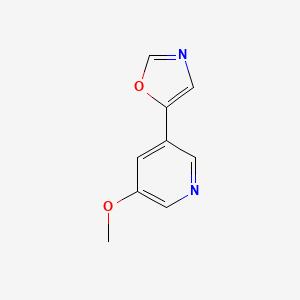
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
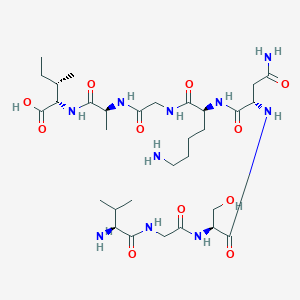

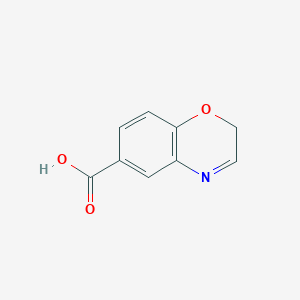
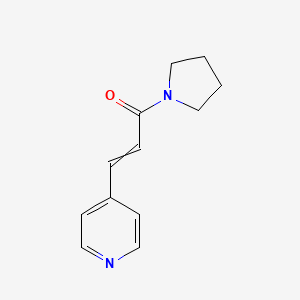
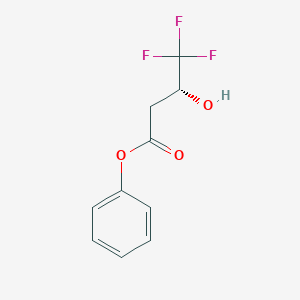
![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
